![molecular formula C19H27N5O3 B144119 6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil CAS No. 91453-03-1](/img/structure/B144119.png)
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, also known as 6-DMP, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, 6-DMP has been used to study the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
Metabolism and Identification
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, known as a metabolite of the antihypertensive drug urapidil, has been studied for its biotransformation in various species including mice, rats, dogs, and humans. High-performance liquid chromatographic and mass spectrometric techniques were utilized to identify biotransformation products in urine, which include the para-hydroxylated product, the O-demethylated compound, and the uracil-N-dealkylated compound, highlighting the drug's metabolic pathways across different species (Sturm & Zech, 1984).
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of urapidil have been documented, demonstrating the substance's good absorption and uniform distribution in organisms. This research provides insights into the drug's potential applications and its interaction within biological systems, supporting its use in therapeutic interventions (Klemm, Prüsse, & Krüger, 1977).
Cardiovascular Effects
Urapidil's impact on the cardiovascular system has been explored, particularly its influence on transmembrane action potentials of mammalian myocardium. Studies indicate that urapidil can significantly affect the excitation processes of myocardial cells in a dose-related manner, suggesting potential applications in managing cardiac arrhythmias and other cardiovascular conditions (Gülch, Mohrmann, & Schultheiss, 1986).
Hypertension Management during Surgery
The efficacy of urapidil in controlling hypertension during cardiopulmonary bypass surgery has been investigated, indicating its potential as a vasodilating agent in surgical settings. This research underscores urapidil's role in managing perioperative hypertension, contributing to safer surgical outcomes (Göb, Barankay, & Richter, 1981).
Antihypertensive Mechanism
Investigations into urapidil's antihypertensive mechanism have shed light on its action on α-adrenoceptors in the rat vas deferens. This research elucidates the drug's complex interaction with pre- and postsynaptic α-adrenoceptors, contributing to our understanding of its therapeutic effects in hypertension management (Eltze, 1979).
Propriétés
IUPAC Name |
6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZNTLYYQIDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

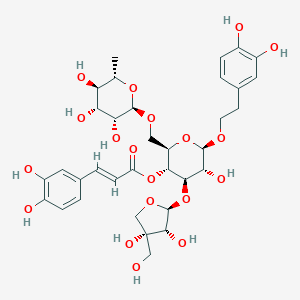
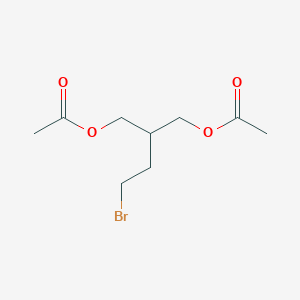
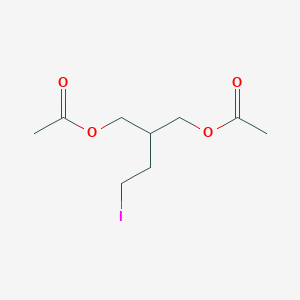
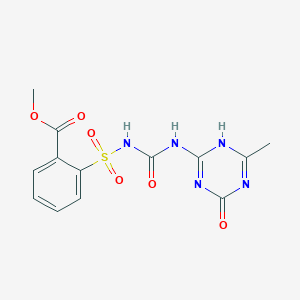

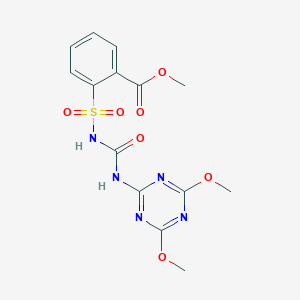
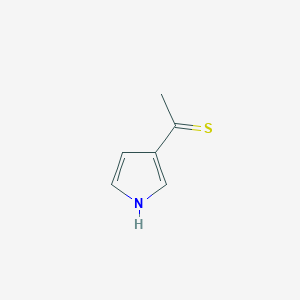
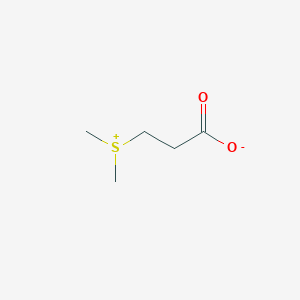
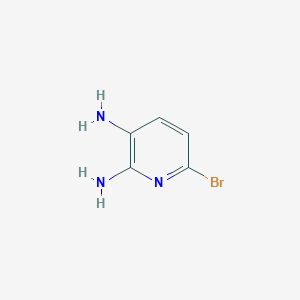
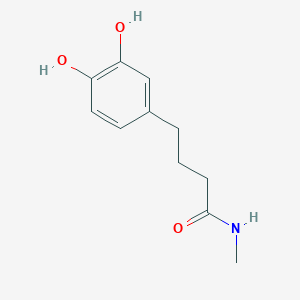
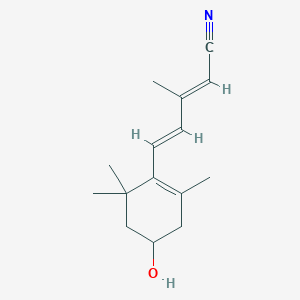
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

